molecular formula C34H53N9O7 B8148577 Elamipretide Acetate

Elamipretide Acetate

Cat. No.: B8148577
M. Wt: 699.8 g/mol
InChI Key: UEYRJRBULBAAEG-NFWUDPOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MTP 131 (acetate), also known as Elamipretide, is a mitochondria-targeted peptide antioxidant. It is a small tetrapeptide that localizes to the mitochondria and reduces lipid peroxidation and apoptosis induced by reactive oxygen species. This compound has shown potential in protecting cells from oxidative stress and has been studied for its therapeutic effects in various diseases, including neurodegenerative disorders and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: MTP 131 (acetate) is synthesized through solid-phase peptide synthesis. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of MTP 131 (acetate) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification systems. The final product is subjected to rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: MTP 131 (acetate) primarily undergoes oxidation-reduction reactions due to its antioxidant properties. It can also participate in substitution reactions where functional groups on the peptide chain are modified to enhance its stability or bioavailability .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified peptides with enhanced stability, bioavailability, or targeted delivery properties. The antioxidant activity of MTP 131 (acetate) results in the reduction of reactive oxygen species and prevention of lipid peroxidation .

Scientific Research Applications

MTP 131 (acetate) has a wide range of scientific research applications:

Mechanism of Action

MTP 131 (acetate) exerts its effects by targeting the inner mitochondrial membrane. It binds to cardiolipin, a lipid exclusively expressed on the inner mitochondrial membrane, and stabilizes the cardiolipin-cytochrome c supercomplex. This prevents the conversion of cytochrome c into a peroxidase and protects its electron-carrying functions, thereby reducing reactive oxygen species-induced cell damage. The compound also inhibits the opening of the mitochondrial permeability transition pore, which is involved in apoptosis .

Comparison with Similar Compounds

Uniqueness: MTP 131 (acetate) is unique due to its specific targeting of the inner mitochondrial membrane and its ability to stabilize the cardiolipin-cytochrome c supercomplex. This targeted approach enhances its efficacy in reducing oxidative stress and protecting cells from apoptosis, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H49N9O5.C2H4O2/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21;1-2(3)4/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38);1H3,(H,3,4)/t24-,25+,26+,27+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYRJRBULBAAEG-NFWUDPOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N)C)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H53N9O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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